molecular formula C11H17NO B13622983 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol

Katalognummer: B13622983
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: YNEMGYNQYXMWAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol is an organic compound with a complex structure that includes an ethylphenyl group and a methylamino group attached to an ethan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 4-ethylbenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction efficiency and yield, making the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 1-(4-Ethylphenyl)-2-(methylamino)ethanone.

    Reduction: Formation of 1-(4-Ethylphenyl)-2-(methylamino)ethane.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Methylphenyl)-2-(methylamino)ethan-1-ol
  • 1-(4-Ethylphenyl)-2-(amino)ethan-1-ol
  • 1-(4-Ethylphenyl)-2-(methylamino)propan-1-ol

Uniqueness: The presence of both the ethylphenyl and methylamino groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

1-(4-ethylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3

InChI-Schlüssel

YNEMGYNQYXMWAU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C(CNC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.